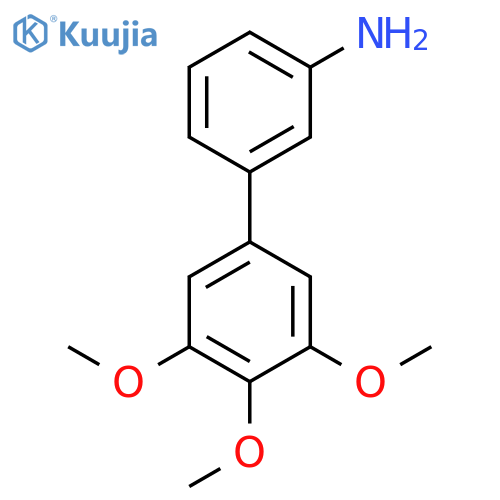Cas no 1032506-72-1 (3',4',5'-Trimethoxy-biphenyl-3-ylamine)

1032506-72-1 structure
商品名:3',4',5'-Trimethoxy-biphenyl-3-ylamine
CAS番号:1032506-72-1
MF:C15H17NO3
メガワット:259.300384283066
CID:4788692
3',4',5'-Trimethoxy-biphenyl-3-ylamine 化学的及び物理的性質
名前と識別子
-
- 3',4',5'-Trimethoxy-biphenyl-3-ylamine
- 3',4',5'-Trimethoxy-[1,1'-biphenyl]-3-amine
-
- インチ: 1S/C15H17NO3/c1-17-13-8-11(9-14(18-2)15(13)19-3)10-5-4-6-12(16)7-10/h4-9H,16H2,1-3H3
- InChIKey: OUUVJHHOFLTPJZ-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C(=C(C=C(C=1)C1C=CC=C(C=1)N)OC)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 260
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 53.7
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 407.4±45.0 °C at 760 mmHg
- フラッシュポイント: 212.6±22.4 °C
- じょうきあつ: 0.0±1.0 mmHg at 25°C
3',4',5'-Trimethoxy-biphenyl-3-ylamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3',4',5'-Trimethoxy-biphenyl-3-ylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 034548-1g |
3',4',5'-Trimethoxy-biphenyl-3-ylamine |
1032506-72-1 | 1g |
£425.00 | 2022-02-28 | ||
| Fluorochem | 034548-250mg |
3',4',5'-Trimethoxy-biphenyl-3-ylamine |
1032506-72-1 | 250mg |
£160.00 | 2022-02-28 | ||
| Fluorochem | 034548-2g |
3',4',5'-Trimethoxy-biphenyl-3-ylamine |
1032506-72-1 | 2g |
£638.00 | 2022-02-28 |
3',4',5'-Trimethoxy-biphenyl-3-ylamine 関連文献
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
1032506-72-1 (3',4',5'-Trimethoxy-biphenyl-3-ylamine) 関連製品
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量